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Compound Name: 11-Chloro-1-undecene

Cat. No.: B1580411 Get Quote

An In-depth Technical Guide to the Reactivity Profile of the Terminal Alkene in 11-Chloro-1-
undecene

Introduction: The Bifunctional Nature of 11-Chloro-
1-undecene
11-Chloro-1-undecene, with the linear formula Cl(CH₂)₉CH=CH₂, is a valuable bifunctional

molecule in organic synthesis.[1] It possesses two distinct reactive sites: a terminal primary

alkyl chloride and a terminal alkene. The significant separation of these functional groups by a

nine-carbon aliphatic chain means that, for most reactions, their electronic effects on each

other are negligible. The terminal alkene behaves as a typical, unhindered monosubstituted

olefin, characterized by its electron-rich π-bond, which serves as a nucleophile in a wide array

of addition reactions.[2] This guide provides a detailed examination of the reactivity profile of

the terminal double bond in 11-Chloro-1-undecene, offering mechanistic insights and field-

proven protocols for its selective transformation. This molecule is a key intermediate in the

synthesis of polymers, surfactants, and specialty chemicals.[1][3]

Hydroboration-Oxidation: Anti-Markovnikov
Hydroxylation
The hydroboration-oxidation sequence is a cornerstone reaction for the functionalization of

terminal alkenes, enabling the regioselective formation of primary alcohols. This two-step
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process provides a complementary outcome to acid-catalyzed hydration, which would yield the

secondary alcohol.

Mechanistic Rationale & Selectivity
The reaction proceeds via the addition of a borane reagent (e.g., BH₃·THF) across the double

bond. This addition is a concerted, syn-addition, where the boron atom and a hydride are

delivered to the same face of the π-system.[4][5] Regioselectivity is governed by both steric

and electronic factors. The boron atom, being the bulkier part of the reagent, preferentially adds

to the less sterically hindered terminal carbon (C1). Electronically, the transition state is

stabilized by placing the partial positive charge on the more substituted carbon (C2). This

results in an "anti-Markovnikov" outcome, where the boron attaches to the terminal carbon.[6]

[7]

The subsequent oxidation step, typically with basic hydrogen peroxide, replaces the carbon-

boron bond with a carbon-oxygen bond with complete retention of stereochemistry.[5] This

ensures that the syn-addition of the B-H bond translates directly to a syn-addition of an H-OH

group across the original double bond.

Experimental Protocol: Synthesis of 11-Chloroundecan-
1-ol

Setup: A dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar,

a dropping funnel, and a reflux condenser is charged with 11-Chloro-1-undecene (18.87 g,

100 mmol).

Hydroboration: Anhydrous tetrahydrofuran (THF, 50 mL) is added to the flask. The solution is

cooled to 0 °C in an ice bath. A 1.0 M solution of borane-THF complex in THF (37 mL, 37

mmol) is added dropwise over 30 minutes, maintaining the temperature below 5 °C.

Reaction Completion: After the addition is complete, the mixture is stirred at 0 °C for 1 hour

and then allowed to warm to room temperature and stirred for an additional 2 hours.

Oxidation: The flask is cooled again to 0 °C. 3 M aqueous sodium hydroxide (15 mL) is

added slowly, followed by the very cautious, dropwise addition of 30% hydrogen peroxide (15

mL), ensuring the internal temperature does not exceed 30 °C.
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Workup: The reaction mixture is stirred at room temperature for 1 hour, then heated to 50 °C

for 1 hour to ensure complete oxidation. After cooling, the organic layer is separated, and the

aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are

washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated

under reduced pressure to yield the crude 11-chloroundecan-1-ol.

Data Summary: Hydroboration-Oxidation
Parameter Value

Reactant 11-Chloro-1-undecene

Reagents 1. BH₃·THF; 2. H₂O₂, NaOH

Product 11-Chloroundecan-1-ol

Regioselectivity Anti-Markovnikov

Stereoselectivity syn-addition of H and OH

Diagram: Hydroboration-Oxidation Workflow
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Step 1: Hydroboration

Step 2: Oxidation

11-Chloro-1-undecene

Tri(11-chloroundecyl)borane Intermediate

 Concerted syn-addition
(Anti-Markovnikov)

BH3-THF Complex

11-Chloroundecan-1-ol

 Oxidation with
retention

H2O2, NaOH

Click to download full resolution via product page

Caption: Workflow for the synthesis of 11-chloroundecan-1-ol.

Ozonolysis: Oxidative Cleavage of the Double Bond
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, replacing them with

carbonyl groups.[8] For a terminal alkene like 11-Chloro-1-undecene, this reaction is

exceptionally clean, yielding an aldehyde and formaldehyde. The outcome of the reaction

depends critically on the workup conditions.

Mechanistic Rationale
The reaction begins with the 1,3-dipolar cycloaddition of ozone (O₃) to the alkene, forming a

highly unstable primary ozonide (molozonide).[9][10] This intermediate rapidly rearranges via a

retro-1,3-dipolar cycloaddition to form a carbonyl compound and a carbonyl oxide (Criegee

intermediate). These two fragments then recombine in a different orientation to form the more

stable secondary ozonide (a trioxolane).[9]
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The final products are determined by the workup procedure:

Reductive Workup: Using reagents like dimethyl sulfide (DMS) or zinc and water reduces the

ozonide, yielding aldehydes or ketones. For 11-Chloro-1-undecene, this produces 10-

chlorodecanal and formaldehyde.[11]

Oxidative Workup: Using hydrogen peroxide converts any initially formed aldehydes into

carboxylic acids. This would yield 10-chlorodecanoic acid.[11]

Experimental Protocol: Synthesis of 10-Chlorodecanal
(Reductive Workup)

Setup: A solution of 11-Chloro-1-undecene (9.44 g, 50 mmol) in 100 mL of dichloromethane

is placed in a three-necked flask equipped with a gas inlet tube and a calcium chloride drying

tube outlet.

Ozonolysis: The solution is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone

is bubbled through the solution until a persistent blue color appears, indicating a slight

excess of ozone.

Purging: The solution is purged with a stream of dry nitrogen for 15 minutes to remove all

excess ozone.

Reductive Workup: Dimethyl sulfide (DMS, 5.5 mL, 75 mmol) is added dropwise to the cold

solution. The reaction mixture is allowed to warm slowly to room temperature and stirred

overnight.

Isolation: The solvent and excess DMS are removed under reduced pressure. The resulting

crude oil is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to

afford pure 10-chlorodecanal.

Data Summary: Ozonolysis
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Parameter Value

Reactant 11-Chloro-1-undecene

Reagents 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S (Reductive)

Products 10-Chlorodecanal and Formaldehyde

Bond Transformation C=C bond cleavage to C=O bonds

Diagram: Ozonolysis Reaction Pathway

Step 1: Ozonolysis
Step 2: Reductive Workup

11-Chloro-1-undecene Secondary Ozonide O3, -78°C 10-Chlorodecanal
+ Formaldehyde

 (CH3)2S

11-Chloro-1-undecene

syn-Diol

 OsO4 / NMO
(syn-addition)

Epoxide Intermediate

 m-CPBA

anti-Diol

 H3O+
(anti-addition)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11-Chloro-1-undecene (R-CH=CH2)

Partner (R'-CH=CH2)

Desired Product (R-CH=CH-R')

Symmetrical Byproducts

Ethylene

 Metathesis

Ru Catalyst
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Reactivity profile of the terminal alkene in 11-Chloro-1-
undecene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580411#reactivity-profile-of-the-terminal-alkene-in-
11-chloro-1-undecene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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